2-[(2E)-2-{2-[(4-chlorophenyl)sulfanyl]benzylidene}hydrazinyl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that features a triazine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:
Formation of the triazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional group modifications: Introduction of the morpholine, piperidine, and hydrazine groups can be done through nucleophilic substitution reactions.
Final assembly: The chlorophenylsulfanyl and phenylmethylidene groups are introduced in the final steps, often through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could target the hydrazine or triazine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring or the attached functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or simpler triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
Industrially, it might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE would depend on its specific interactions with biological targets. It could act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved might include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-({2-[(4-METHYLPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
- 2-[(2E)-2-({2-[(4-FLUOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Uniqueness
The uniqueness of 2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C25H28ClN7OS |
---|---|
Molecular Weight |
510.1 g/mol |
IUPAC Name |
N-[(E)-[2-(4-chlorophenyl)sulfanylphenyl]methylideneamino]-4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C25H28ClN7OS/c26-20-8-10-21(11-9-20)35-22-7-3-2-6-19(22)18-27-31-23-28-24(32-12-4-1-5-13-32)30-25(29-23)33-14-16-34-17-15-33/h2-3,6-11,18H,1,4-5,12-17H2,(H,28,29,30,31)/b27-18+ |
InChI Key |
JVXUSENWLWBKHD-OVVQPSECSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3SC4=CC=C(C=C4)Cl)N5CCOCC5 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3SC4=CC=C(C=C4)Cl)N5CCOCC5 |
Origin of Product |
United States |
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